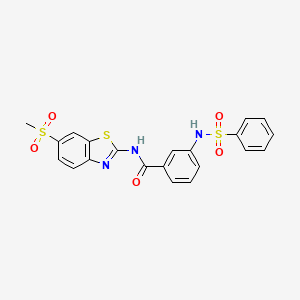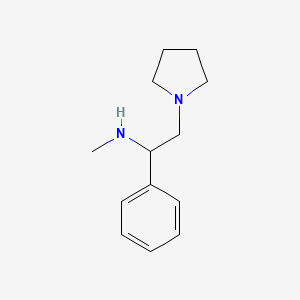![molecular formula C16H22N4O B2865470 6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 337500-60-4](/img/structure/B2865470.png)
6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound known for its diverse applications in medicinal and pharmaceutical chemistry. This compound belongs to the class of dihydropyrano[2,3-c]pyrazoles, which are recognized for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst. For instance, CoCeO2 nanoparticles have been used as an efficient, reusable, and heterogeneous catalyst in aqueous medium . The reaction is carried out under mild conditions, often at room temperature, and is solvent-free, making it environmentally friendly .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar multicomponent reactions. The use of heterogeneous catalysts like CoCeO2 nanoparticles or nano-eggshell/Ti (IV) ensures high yields, short reaction times, and easy work-up procedures . These catalysts are preferred due to their reusability and the absence of toxic organic solvents, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activities, while substitution reactions can introduce new functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to block the cell cycle through a P53-independent pathway, stimulating the expression of the P21 gene and arresting the cell cycle in the S and G2 phases . This mechanism highlights its potential as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: This compound shares a similar core structure but differs in the substituents attached to the pyrazole ring.
4-Aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles: These compounds have aryl and methyl groups instead of cyclohexyl and propyl groups.
Uniqueness
6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the cyclohexyl and propyl groups enhances its pharmacological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6-amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-2-6-12-14-13(10-7-4-3-5-8-10)11(9-17)15(18)21-16(14)20-19-12/h10,13H,2-8,18H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIENGXIOZVPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2865391.png)
![2-chloro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide](/img/structure/B2865392.png)

![4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid](/img/structure/B2865395.png)
![3-(2-bromophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2865397.png)





![N-(3-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2865407.png)

